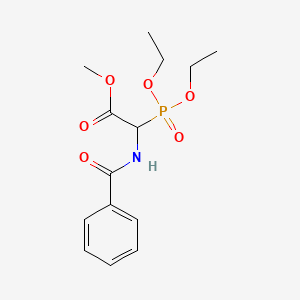![molecular formula C16H16N4S B14288550 N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine CAS No. 137996-07-7](/img/structure/B14288550.png)
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a thiazole ring through an azo linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine typically involves a diazo-coupling reaction. The process begins with the diazotization of 4-methyl-1,3-thiazol-2-amine, which is then coupled with N-ethyl-1-naphthylamine. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:
-
4-methyl-1,3-thiazol-2-amine+NaNO2+HCl→4-methyl-1,3-thiazol-2-diazonium chloride
-
4-methyl-1,3-thiazol-2-diazonium chloride+N-ethyl-1-naphthylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The reagents are added in a controlled manner to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones and thiazole derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, especially at the positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Naphthoquinones, thiazole derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This binding can result in changes in the structure and function of these biomolecules, which is the basis for its use in staining and drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]naphthalen-1-amine
Uniqueness
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties to the compound. This makes it more versatile in its applications compared to other azo dyes that lack this functional group. The thiazole ring also enhances the compound’s stability and reactivity, making it suitable for a broader range of chemical and biological applications.
Propiedades
Número CAS |
137996-07-7 |
|---|---|
Fórmula molecular |
C16H16N4S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-ethyl-4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H16N4S/c1-3-17-14-8-9-15(13-7-5-4-6-12(13)14)19-20-16-18-11(2)10-21-16/h4-10,17H,3H2,1-2H3 |
Clave InChI |
HBKWOCHWGCJXGU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=NC(=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)

![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)



![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)





![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
